Chloro(dimethyl)(pent-4-en-1-yl)silane
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Overview
Description
Chloro(dimethyl)(pent-4-en-1-yl)silane is an organosilicon compound with the molecular formula C7H15ClSi. It is a silane derivative, characterized by a silicon atom bonded to a chlorine atom, two methyl groups, and a pent-4-en-1-yl group. This compound is of interest in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)(pent-4-en-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with pent-4-en-1-ylmagnesium bromide in the presence of a catalyst. This Grignard reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and stringent control of reaction conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Chloro(dimethyl)(pent-4-en-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.
Addition Reactions: The pent-4-en-1-yl group can participate in addition reactions, such as hydrosilylation, where the silicon-hydrogen bond adds across a double bond.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Grignard Reagents: For substitution reactions.
Hydrosilanes: For addition reactions.
Catalysts: Such as platinum or palladium complexes, to facilitate hydrosilylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield alkoxysilanes, while hydrosilylation reactions can produce silane derivatives with various functional groups .
Scientific Research Applications
Chloro(dimethyl)(pent-4-en-1-yl)silane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which chloro(dimethyl)(pent-4-en-1-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bond and the pent-4-en-1-yl group. The silicon-chlorine bond is highly reactive and can undergo nucleophilic substitution, while the pent-4-en-1-yl group can participate in addition reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications .
Comparison with Similar Compounds
Similar Compounds
Chlorodimethylsilane: Similar in structure but lacks the pent-4-en-1-yl group, making it less versatile in certain reactions.
Dichlorodimethylsilane: Contains two chlorine atoms, leading to different reactivity and applications.
Chlorotrimethylsilane: Features three methyl groups and one chlorine atom, used primarily in protection and deprotection reactions.
Uniqueness
Chloro(dimethyl)(pent-4-en-1-yl)silane is unique due to the presence of the pent-4-en-1-yl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
33932-64-8 |
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Molecular Formula |
C7H15ClSi |
Molecular Weight |
162.73 g/mol |
IUPAC Name |
chloro-dimethyl-pent-4-enylsilane |
InChI |
InChI=1S/C7H15ClSi/c1-4-5-6-7-9(2,3)8/h4H,1,5-7H2,2-3H3 |
InChI Key |
KOHUASMRQIYLCF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCC=C)Cl |
Origin of Product |
United States |
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